molecular formula C6H8N2O2 B170999 2,5-Dimethoxypyrimidine CAS No. 16290-94-1

2,5-Dimethoxypyrimidine

Cat. No.: B170999
CAS No.: 16290-94-1
M. Wt: 140.14 g/mol
InChI Key: JCDHBXYIWAUNSH-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrimidine is a substituted pyrimidine derivative featuring methoxy (-OCH₃) groups at the 2- and 5-positions of the heterocyclic ring. Pyrimidines are aromatic six-membered rings with two nitrogen atoms at the 1- and 3-positions, and their methoxy-substituted derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

16290-94-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,5-dimethoxypyrimidine

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3

InChI Key

JCDHBXYIWAUNSH-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)OC

Canonical SMILES

COC1=CN=C(N=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties
Property 2,4-Dimethoxypyrimidine 4,6-Dimethoxypyrimidine
Molecular Formula C₆H₈N₂O₂ C₆H₈N₂O₂
CAS RN 3551-55-1 5270-94-0
Physical State (20°C) Liquid (bp 204–205°C) Solid (mp 33°C, bp 186°C)
Log Pow Not reported Not reported
Stability Stable under proper conditions Stable, incompatible with oxidizers

Key Observations :

  • 4,6-Dimethoxypyrimidine exists as a solid at room temperature, while 2,4-dimethoxypyrimidine is liquid, reflecting differences in intermolecular forces due to substituent positions.
  • Both isomers decompose to hazardous products (e.g., NOx, CO) under extreme conditions .
Toxicological Profiles
  • 4,6-Dimethoxypyrimidine: Limited acute toxicity data; safety protocols emphasize avoiding inhalation and skin contact .
  • Pyrimidine-2,5-diamine : A related compound with hazards including skin irritation (H315) and respiratory sensitization (H335) .

Discussion of 2,5-Dimethoxypyrimidine

While direct data on 2,5-Dimethoxypyrimidine is absent in the evidence, its properties can be extrapolated:

  • Synthesis : Likely involves methoxylation of 2,5-dichloropyrimidine or direct substitution, akin to methods for 2,4- and 4,6-isomers .
  • Applications : Could serve as a building block for antiviral or anticancer agents, analogous to other methoxy-pyrimidines .

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